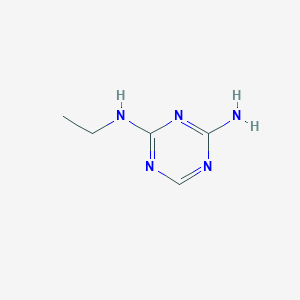

2-N-ethyl-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

2-N-ethyl-1,3,5-triazine-2,4-diamine is a synthetic triazine herbicide commonly used to control grassy and broadleaf weeds in various crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . It is known for its effectiveness in agricultural applications and has been widely used since its introduction in the twentieth century .

Métodos De Preparación

The synthesis of 2-N-ethyl-1,3,5-triazine-2,4-diamine involves several synthetic routes and reaction conditions. One common method is the nucleophilic substitution reaction, where chloride ions are replaced with primary amines in the presence of a solvent mixture such as dioxane/water and a base like sodium carbonate . This reaction can be carried out using conventional heating or microwave irradiation to achieve higher yields and purities . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

2-N-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo nucleophilic substitution reactions with amines to form substituted triazines . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Herbicidal Applications

Overview of Atrazine:

2-N-ethyl-1,3,5-triazine-2,4-diamine is a key component of atrazine, a widely used herbicide. Atrazine is employed to control broadleaf weeds in crops such as corn and sugarcane. It functions by inhibiting photosynthesis in susceptible plants, making it effective in agricultural settings .

Usage Statistics:

Atrazine remains one of the most commonly applied herbicides in the United States, with approximately 76 million pounds utilized annually as of 1997 . Its application is particularly concentrated in the Midwest's "Corn Belt," highlighting its significance in crop production.

Toxicological Concerns:

Despite its effectiveness, atrazine has been linked to various environmental and health concerns. Studies indicate potential adverse effects on human health and wildlife, including developmental issues and endocrine disruption . Regulatory bodies like the U.S. EPA have conducted risk assessments to evaluate these impacts, leading to its classification as a Restricted Use Pesticide (RUP) that can only be applied by certified professionals .

Pharmaceutical Applications

Antibacterial Properties:

Research has indicated that derivatives of 1,3,5-triazines exhibit antibacterial activity. A patent describes 2-N-ethyl-1,3,5-triazine derivatives as potential antibacterial agents . These compounds could be developed into new antibiotics targeting resistant bacterial strains.

Biological Activity:

Recent studies have synthesized novel triazine derivatives with a focus on their biological activity against various receptors. For instance, compounds derived from 1,3,5-triazine have shown high affinity for serotonin receptors (5-HT7), indicating potential applications in psychiatric medicine . The design and synthesis of these compounds are aimed at enhancing selectivity and efficacy for therapeutic use.

Environmental Impact and Regulation

Environmental Contaminant:

As an environmental contaminant, atrazine poses risks to groundwater and aquatic ecosystems. Its metabolites have been detected in drinking water supplies, raising concerns over long-term exposure effects on human health . Regulatory assessments are ongoing to address these environmental challenges.

Risk Assessments:

The U.S. EPA has conducted comprehensive risk assessments that evaluate the potential hazards associated with atrazine use. These assessments consider dietary exposure through food and water sources and occupational risks for agricultural workers handling the chemical .

Data Table: Applications and Findings

Mecanismo De Acción

The mechanism of action of 2-N-ethyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This mechanism is similar to other triazine herbicides, making it effective in controlling a wide range of weeds .

Comparación Con Compuestos Similares

2-N-ethyl-1,3,5-triazine-2,4-diamine is similar to other triazine herbicides such as atrazine, simazine, and ametryn . it is unique in its specific substitution pattern and its effectiveness in controlling certain types of weeds . The similar compounds include:

- Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine)

- Simazine (2-chloro-4,6-diamino-1,3,5-triazine)

- Ametryn (2-ethylamino-4-isopropylamino-6-methylthio-1,3,5-triazine)

These compounds share a similar triazine core structure but differ in their substituents, leading to variations in their herbicidal activity and environmental impact .

Actividad Biológica

2-N-ethyl-1,3,5-triazine-2,4-diamine, also known as deisopropylatrazine (DIA), is a significant compound in the triazine class of herbicides. Understanding its biological activity is crucial for evaluating its environmental impact and potential applications in agriculture and bioremediation.

- Chemical Formula : CHClN

- Molecular Weight : 174.62 g/mol

- CAS Number : 2160-29-8

| Property | Value |

|---|---|

| Log KOW | 1.47 |

| Water Solubility (WS) | 42 mg/L |

| Vapor Pressure (vp) | 2.4 × 10 mmHg |

These properties indicate its moderate hydrophobicity and potential for bioaccumulation in aquatic environments.

This compound acts primarily as a herbicide by inhibiting photosynthesis in target plants. It interferes with the electron transport chain in chloroplasts, leading to plant death.

Environmental Impact

The compound's persistence and degradation pathways have been extensively studied:

- Biodissipation : Studies indicate that the compound undergoes slow biodegradation in aquatic environments, with half-lives exceeding 200 days under anaerobic conditions .

- Transformation Products : The primary transformation product is hydroxyatrazine, which is less toxic than the parent compound but still poses environmental risks .

Case Studies

- Microbial Degradation : Research has shown that microbial communities can degrade this compound effectively under aerobic conditions. The degradation pathways involve hydrolysis and subsequent transformation into less harmful metabolites .

- Field Studies : In agricultural settings, monitoring of surface water has revealed that concentrations of DIA are influenced by runoff from treated fields. This highlights the need for careful management practices to mitigate environmental contamination .

Toxicity Studies

Research indicates varying levels of toxicity associated with this compound:

- Aquatic Toxicity : The predicted no-effect concentration (PNEC) for aquatic organisms is approximately 34 ng/L .

- Terrestrial Toxicity : Effects on soil microorganisms have been noted, impacting soil health and nutrient cycling.

Comparative Analysis of Biological Activity

A comparison of biological activity between this compound and other triazines reveals:

| Compound | Biological Activity | PNEC (ng/L) |

|---|---|---|

| Atrazine | High | 20 |

| Simazine | Moderate | 50 |

| 2-N-Ethyl-Triazine | Low | 34 |

This table illustrates that while DIA has lower biological activity compared to its relatives like atrazine, it still poses significant ecological risks.

Propiedades

IUPAC Name |

2-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-7-5-9-3-8-4(6)10-5/h3H,2H2,1H3,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMOXKOUKFOYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293948 | |

| Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30368-49-1 | |

| Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30368-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Ethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.